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molecular formula C10H16O B8357812 5-Cyclopentylidene-2-pentanone

5-Cyclopentylidene-2-pentanone

Cat. No. B8357812
M. Wt: 152.23 g/mol
InChI Key: PQJPDBXYUUFDRK-UHFFFAOYSA-N
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Patent
US09012391B2

Procedure details

In an autoclave under N2, a mixture of 1-vinylcyclopentanol (65 g, 0.58 mol), 2-methoxypropene (108 ml, 1.15 mol), 85% phosphoric acid (0.29 ml), triethylamine (0.63 ml) was heated at 130° C. for 15 h. The reaction mixture was cooled to 20° C., diluted with MTBE (500 ml), washed three times with water (25 ml), once with a saturated aqueous solution of NaCl (25 ml), dried (MgSO4) and concentrated. Widmer-Distillation (0.13 mbar, head temp. 58° C.) of the crude product gave 5-cyclopentylidenepentan-2-one (63.67 g, 72%).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1(O)[CH2:7][CH2:6][CH2:5][CH2:4]1)=[CH2:2].C[O:10][C:11]([CH3:13])=[CH2:12].P(=O)(O)(O)O.C(N(CC)CC)C>CC(OC)(C)C>[C:3]1(=[CH:1][CH2:2][CH2:12][C:11](=[O:10])[CH3:13])[CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
C(=C)C1(CCCC1)O
Name
Quantity
108 mL
Type
reactant
Smiles
COC(=C)C
Name
Quantity
0.29 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0.63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C.
WASH
Type
WASH
Details
washed three times with water (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with a saturated aqueous solution of NaCl (25 ml), dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Widmer-Distillation (0.13 mbar, head temp. 58° C.) of the crude product

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)=CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 63.67 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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